6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
6-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-2-4-11(5-3-10)13-7-6-12-8-9-15-14(12)16-13/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCHWIGYTCNPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Brominated Intermediate
The preparation of 6-bromo-1H-pyrrolo[2,3-b]pyridine begins with Hemetsberger cyclization of ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Deprotonation with K₂CO₃ followed by N-alkylation using 1-bromododecane yields the intermediate, which is subsequently brominated at the 6-position.
Reaction Conditions:
Coupling with p-Tolylboronic Acid
The brominated intermediate reacts with p-tolylboronic acid under degassed conditions. Key parameters include the use of microwave irradiation to enhance reaction efficiency and reduce side products.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 6 mol% Pd(PPh₃)₄ | +15% |
| Solvent Polarity | 1,4-dioxane/H₂O | Prevents hydrolysis |
| Reaction Time | 26 min | Maximizes conversion |
Post-reaction purification via silica gel chromatography (n-hexane/ethyl acetate, 1:2) ensures high purity (>95% by HPLC).
Cyclocondensation of Aminopyrrole Carbonitriles
An alternative route involves cyclocondensation reactions between 2-amino-4-benzoyl-1-arylpyrrole-3-carbonitriles and arylidene malonodinitriles. This method constructs the pyrrolo[2,3-b]pyridine core while simultaneously introducing the p-tolyl group.
Mechanistic Pathway
Reaction Conditions:
Substrate Scope and Limitations
| Starting Material | Product Yield | Purity (NMR) |
|---|---|---|
| 2-Amino-4-benzoyl-1-phenyl | 78% | >98% |
| 2-Amino-4-(4-methylbenzoyl) | 68% | 97% |
This method is limited by the availability of substituted arylidene malonodinitriles but offers excellent regioselectivity.
Hemetsberger Cyclization for Core Formation
Hemetsberger cyclization provides a robust pathway to construct the pyrrolo[2,3-b]pyridine skeleton. Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a key precursor, synthesized via cyclization of azidoacrylates under thermal conditions.
Synthetic Protocol
Critical Parameters:
-
Temperature Control : Excess heat leads to decarboxylation.
-
Solvent Choice : Toluene minimizes side reactions.
Comparative Analysis of Methodologies
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 72–85% | High | Excellent | Moderate |
| Cyclocondensation | 65–78% | High | Moderate | Low |
| Hemetsberger Cyclization | 60–70% | Medium | Low | High |
Key Findings :
-
Suzuki-Miyaura coupling offers the best balance of yield and scalability.
-
Cyclocondensation is ideal for laboratories with access to specialized nitrile precursors.
-
Hemetsberger cyclization requires stringent temperature control but is cost-effective for small-scale synthesis.
Spectroscopic Validation and Characterization
All synthetic routes were validated using:
Chemical Reactions Analysis
Types of Reactions
6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological systems are studied to understand its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Type and Pharmacological Effects
The electronic and steric nature of substituents influences target selectivity and potency:
- Key Insight: The p-tolyl group’s hydrophobicity may mimic quinoline’s effects in c-Met inhibitors, maintaining cytotoxic activity while improving solubility compared to bulkier tert-butyl groups .
Structure-Activity Relationships (SAR)
- Position 5 : Critical for FGFR inhibition; electron-withdrawing groups (e.g., CF₃) enhance binding to G485 .
- Position 6 : Hydrophobic groups (e.g., p-tolyl) may improve c-Met or TNIK inhibition by occupying hydrophobic pockets .
- Position 3: Amino or acylated amino groups enable hydrogen bonding, as seen in FGFR1 and TNIK inhibitors .
Q & A
Basic: What are the standard synthetic routes for 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine, and how are intermediates characterized?
The synthesis of this compound derivatives typically involves multi-step protocols, including cross-coupling reactions and functional group transformations. For example:
- Key steps : A palladium-catalyzed Suzuki-Miyaura coupling between halogenated pyrrolo[2,3-b]pyridine precursors (e.g., 6-chloro derivatives) and p-tolylboronic acid. Reaction conditions often include Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a solvent mixture of dioxane/water at 105°C .
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients is standard for isolating intermediates .
- Characterization : ¹H NMR (e.g., δ 7.2–8.5 ppm for aromatic protons), HRMS for molecular mass confirmation, and elemental analysis to verify purity .
Basic: What in vitro assays are used to evaluate the biological activity of this compound derivatives?
Initial screening focuses on:
- Kinase inhibition : FGFR1–4 IC₅₀ assays using recombinant enzymes (e.g., ADP-Glo™ kinase assays). Compounds like 4h (FGFR1 IC₅₀ = 7 nM) show pan-FGFR inhibition .
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., 4T1 breast cancer cells), with apoptosis measured via Annexin V/PI staining .
- Migration/invasion assays : Transwell chambers with Matrigel to assess metastatic potential inhibition .
Advanced: How do structural modifications at the 5-position of the pyrrolo[2,3-b]pyridine core affect FGFR1 inhibition?
The 5-position is critical for optimizing binding to the FGFR1 hinge region:
- Hydrogen bonding : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances interactions with Gly485 via hydrogen bonding, improving potency (e.g., compound 4h) .
- Hydrophobic interactions : Bulky substituents (e.g., aryl groups) fill hydrophobic pockets near Val492, increasing selectivity. SAR studies show a 10-fold potency difference between 3-methoxy and 3-fluoro analogs .
- Ligand efficiency : Low molecular weight derivatives (e.g., MW < 400 Da) balance potency and pharmacokinetic properties .
Advanced: How can researchers reconcile contradictory data on the apoptotic effects of pyrrolo[2,3-b]pyridine derivatives across studies?
Contradictions may arise from:
- Cell line variability : Differential survivin expression in cancer models (e.g., DMPM vs. Hep3B) affects caspase-3 activation. Standardizing cell lines and normalizing data to baseline survivin levels is recommended .
- Synergistic effects : Co-treatment with paclitaxel enhances apoptosis (e.g., 3f derivative + paclitaxel shows synergistic cytotoxicity), suggesting context-dependent mechanisms .
- Dose optimization : IC₅₀ values should be validated across multiple assays (e.g., enzymatic vs. cellular) to confirm target specificity .
Advanced: What computational strategies guide the design of this compound derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with FGFR1 (PDB: 4K33). Focus on hinge region residues (e.g., Glu562, Ala564) and hydrophobic subpockets .
- Free energy perturbation (FEP) : Predicts binding affinity changes for substituent modifications (e.g., chloro vs. methoxy groups) .
- ADMET prediction : SwissADME or QikProp estimates solubility, CYP450 inhibition, and blood-brain barrier penetration .
Methodological: How are reaction yields optimized during the synthesis of halogenated intermediates?
- Temperature control : Maintaining 0°C during nitration (HNO₃) prevents side reactions .
- Catalyst loading : Reducing Pd(PPh₃)₄ to 0.1 eq. minimizes cost while achieving >85% yield in Suzuki couplings .
- Workup protocols : Semi-saturated NaHCO₃ washes remove acidic byproducts, improving purity to >95% .
Data Analysis: How are structure-activity relationship (SAR) studies structured for this compound class?
- Scaffold diversification : Synthesize analogs with variations at positions 3, 5, and 6 (e.g., chloro, methyl, aryl groups) .
- Biological profiling : Test each derivative against primary (FGFR1) and off-target kinases (e.g., VEGFR, PDGFR) to assess selectivity .
- Data clustering : Use principal component analysis (PCA) to correlate substituent properties (e.g., logP, polar surface area) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
